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Compound of Interest

Compound Name: 2-Amino-5-phenylpentanoic acid

Cat. No.: B112518

This guide provides an in-depth analysis of the spectral data for 2-Amino-5-phenylpentanoic
acid, a non-proteinogenic amino acid with significant applications in peptide synthesis and drug
development. Understanding its spectral characteristics is paramount for researchers in
verifying its structure and purity, which is crucial for reproducible and reliable scientific
outcomes. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data of the compound, offering both theoretical interpretation and
practical insights for laboratory professionals.

Introduction

2-Amino-5-phenylpentanoic acid, also known as 5-phenyl-norvaline, possesses a unique
structure combining an amino acid moiety with a phenylalkyl side chain. This structure imparts
specific hydrophobic and conformational properties, making it a valuable building block in the
design of novel peptides and peptidomimetics. Accurate spectral characterization is the
cornerstone of its application, ensuring the integrity of the starting material for complex
synthetic endeavors.

Chemical Structure

The structural formula of 2-Amino-5-phenylpentanoic acid is presented below. The
numbering of the carbon atoms is provided for clarity in the subsequent NMR analysis.

Caption: Chemical structure of 2-Amino-5-phenylpentanoic acid.
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I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
For 2-Amino-5-phenylpentanoic acid, both *H and 3C NMR provide a detailed map of the
carbon and hydrogen framework.

'H NMR Spectral Data (Predicted)

The predicted *H NMR spectrum of 2-Amino-5-phenylpentanoic acid in a typical deuterated
solvent (e.g., D20) would exhibit the following signals. The chemical shifts are influenced by the
electron-withdrawing effects of the amino and carboxyl groups, as well as the aromatic ring.

Chemical Shift L . .
Multiplicity Integration Assignment

(ppm)

] Aromatic protons
7.10-7.30 Multiplet 5H

(CeH5s)
3.60 - 3.80 Triplet 1H a-proton (CH-NH-2)
2.50-2.70 Triplet 2H o-protons (CHz-Ph)
and y-protons (CHa-

1.50 - 1.90 Multiplet 4H P P (

CH2)

Interpretation:

The aromatic protons appear as a complex multiplet in the downfield region (7.10-7.30 ppm)

due to the deshielding effect of the benzene ring current.

e The a-proton, being adjacent to both the amino and carboxyl groups, is significantly
deshielded and appears as a triplet around 3.60-3.80 ppm. Its multiplicity arises from
coupling with the adjacent (3-protons.

e The d-protons, benzylic in nature, are deshielded by the phenyl group and resonate as a
triplet around 2.50-2.70 ppm.

e The B and y-protons of the aliphatic chain appear as an overlapping multiplet in the more
upfield region (1.50-1.90 ppm).
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3C NMR Spectral Data

The 3C NMR spectrum provides information on the carbon skeleton of the molecule. The
following data is based on the experimental spectrum available from PubChem and predicted

values.
Chemical Shift (ppm) Assignment
~175 Carboxyl carbon (COOH)
~142 C1' of phenyl ring (quaternary)
~129 C2', C6' of phenyl ring
~128 C3', C5' of phenyl ring
~126 C4' of phenyl ring
~55 a-carbon (CH-NHz2)
~35 o-carbon (CH2-Ph)
~32 B-carbon (CH2-CH-NH2)
~28 y-carbon (CH2-CH2-Ph)
Interpretation:

e The carboxyl carbon appears at the most downfield position (~175 ppm) due to the strong
deshielding effect of the two oxygen atoms.

e The carbons of the phenyl ring resonate in the aromatic region (126-142 ppm), with the
quaternary carbon (C1') appearing at a slightly lower field.

e The a-carbon, attached to the electronegative nitrogen and carbonyl group, is found around
55 ppm.

e The aliphatic carbons of the side chain (3, y, and &) appear in the upfield region, with the
benzylic d-carbon being the most deshielded among them.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Il. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2-Amino-5-phenylpentanoic acid is expected to show characteristic absorption
bands for the amino, carboxyl, and aromatic groups.

Wavenumber (cm~?) Intensity Assignment

O-H stretch of carboxylic acid

3000 - 3300 Broad ]

and N-H stretch of amine

] C-H stretch of aliphatic and

2850 - 3000 Medium _

aromatic groups
~1700 Strong C=0 stretch of carboxylic acid
~1600, ~1450 Medium C=C stretch of aromatic ring
~1500 - 1600 Medium N-H bend of amine
~1400 Medium O-H bend of carboxylic acid

C-H out-of-plane bend of
690 - 770 Strong )

monosubstituted benzene

Interpretation:

e The broad absorption in the 3000-3300 cm~1 region is a hallmark of the overlapping O-H and
N-H stretching vibrations, characteristic of amino acids.

e The strong, sharp peak around 1700 cm~1 is indicative of the carbonyl (C=0) group of the
carboxylic acid.

e The presence of the aromatic ring is confirmed by the C=C stretching vibrations around 1600
and 1450 cm~1, and the strong C-H bending bands in the 690-770 cm~1 region.

e The N-H bending vibration of the primary amine is expected to appear in the 1500-1600
cm~!range.
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lll. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its structure.

Molecular lon:

The molecular weight of 2-Amino-5-phenylpentanoic acid is approximately 193.24 g/mol . In
a typical soft ionization technique like Fast Atom Bombardment (FAB) or Electrospray lonization
(ESI), the protonated molecule ([M+H]") is observed. An experimental FAB mass spectrum
shows a peak at m/e = 194, which corresponds to the [M+H]* ion.

Fragmentation Pathway:

The fragmentation of amino acids in the mass spectrometer often follows predictable pathways.
For 2-Amino-5-phenylpentanoic acid, the following fragmentation pattern is proposed:

Loss of H20 )
[M+H - H20]+
m/z =176 Y,

[M+H]* / Loss of COOH )
m/z = 194 [M+H - COOH]*
B m/z = 148 Y,

Loss of CsH1oNO2
[C7H7]*
m/z = 91 (Tropylium ion)

Click to download full resolution via product page

Caption: Proposed mass fragmentation pathway for 2-Amino-5-phenylpentanoic acid.
Interpretation:

e Loss of Water (H20): A common fragmentation for molecules with a carboxyl group is the
loss of a water molecule, leading to a fragment at m/z = 176.
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e Loss of the Carboxyl Group (COOH): Decarboxylation is another characteristic fragmentation
of amino acids, resulting in a fragment at m/z = 148.

o Formation of the Tropylium lon: Cleavage of the bond between the y and & carbons can lead
to the formation of the stable tropylium ion ([C7H7]*) at m/z = 91, which is a very common
fragment for compounds containing a benzyl group.

Experimental Protocols

To obtain the spectral data discussed above, the following general protocols can be employed.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-5-phenylpentanoic acid
in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D20, DMSO-de).

e Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Tune and
shim the instrument to ensure optimal resolution.

e IH NMR Acquisition: Acquire a one-dimensional *H NMR spectrum using a standard pulse
sequence. Set the spectral width to cover the expected chemical shift range (e.g., 0-10

ppm).

e 13C NMR Acquisition: Acquire a one-dimensional 3C NMR spectrum with proton decoupling.
A larger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

» Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the peaks in the *H NMR spectrum and reference the
chemical shifts to an internal standard (e.g., TMS or the residual solvent peak).

IR Spectroscopy Protocol (ATR-FTIR)

o Sample Preparation: Place a small amount of the solid 2-Amino-5-phenylpentanoic acid
powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

e Background Collection: Record a background spectrum of the empty ATR crystal.
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Sample Spectrum Collection: Lower the ATR anvil to ensure good contact between the
sample and the crystal. Collect the sample spectrum over the desired range (e.g., 4000-400
cm™1).

Data Processing: The software will automatically subtract the background spectrum from the
sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (ESI-MS)

Sample Preparation: Prepare a dilute solution of 2-Amino-5-phenylpentanoic acid (e.g., 1-
10 pg/mL) in a suitable solvent system (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

Instrument Setup: Use an electrospray ionization mass spectrometer. Optimize the ESI
source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and
temperature) for the compound.

Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow
rate. Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-
300).

Fragmentation Analysis (MS/MS): If further structural information is needed, perform a
tandem MS (MS/MS) experiment by selecting the [M+H]* ion (m/z = 194) as the precursor
ion and inducing fragmentation through collision-induced dissociation (CID).

Conclusion

The comprehensive spectral analysis of 2-Amino-5-phenylpentanoic acid through NMR, IR,

and MS provides a robust and self-validating system for its identification and characterization.

The presented data and interpretations serve as a valuable resource for researchers, ensuring

the quality and integrity of this important molecule in their scientific pursuits. The provided

protocols offer a standardized approach to obtaining reliable spectral data in a laboratory

setting.

To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of 2-Amino-
5-phenylpentanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b112518#spectral-data-for-2-amino-5-
phenylpentanoic-acid-nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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